An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid
This guide provides a detailed exploration of the chemical properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid, a biaryl carboxylic acid of interest in synthetic and medicinal chemistry. Acknowledging the limited publicly available experimental data for this specific molecule, this document synthesizes information from its Safety Data Sheet (SDS) and leverages comprehensive data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a thorough and context-rich technical overview.
Core Molecular Identity and Physicochemical Properties
2-(4-Chloro-2-methoxyphenyl)benzoic acid is identified by the CAS Number 1261896-06-3 .[1] Its structure consists of a benzoic acid moiety linked at the 2-position to a 4-chloro-2-methoxyphenyl group. This substitution pattern imparts specific steric and electronic characteristics that influence its physical and chemical behavior.
Table 1: Physicochemical Properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid and Structurally Related Analogs
| Property | 2-(4-Chloro-2-methoxyphenyl)benzoic acid | 2-(4-Chlorobenzoyl)benzoic acid | 2-Chloro-4-methoxybenzoic acid | 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid |
| CAS Number | 1261896-06-3 | Not specified in results | 21971-21-1[2] | 91-38-3[3] |
| Molecular Formula | C₁₄H₁₁ClO₃ | C₁₄H₉ClO₃[4] | C₈H₇ClO₃[2] | C₁₄H₁₂ClNO₃[3] |
| Molecular Weight | 262.69 g/mol | 260.66 g/mol [4] | 186.59 g/mol [2] | 277.70 g/mol [3] |
| Appearance | Data not available | White to off-white solid (inferred) | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
Note: The absence of data for the title compound underscores the need for empirical characterization.
Synthesis and Spectroscopic Characterization
A definitive, published synthesis protocol for 2-(4-Chloro-2-methoxyphenyl)benzoic acid was not identified. However, based on established methodologies for the synthesis of biaryl compounds, a plausible synthetic route can be proposed. The Suzuki coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, represents a highly effective approach.
Proposed Synthetic Workflow: Suzuki Coupling
The logical disconnection for 2-(4-Chloro-2-methoxyphenyl)benzoic acid suggests a cross-coupling between a boronic acid derivative of one aromatic ring and a halide of the other. A particularly viable route involves the coupling of 2-carboxyphenylboronic acid with 1-bromo-4-chloro-2-methoxybenzene.
Caption: Proposed Suzuki coupling workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromo-4-chloro-2-methoxybenzene (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Solvent and Base Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and water. Add a base, for instance, potassium carbonate (2.5 eq).
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Reaction Execution: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
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Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following characteristic signals would be expected:
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¹H NMR: Aromatic protons would appear in the range of 6.8-8.2 ppm. The methoxy group (-OCH₃) would present as a singlet around 3.8-4.0 ppm. The carboxylic acid proton (-COOH) would be a broad singlet, typically downfield (>10 ppm).
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¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbonyl carbon of the carboxylic acid would be observed around 165-175 ppm, and the methoxy carbon would appear around 55-60 ppm.
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IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch would be visible around 1700 cm⁻¹. C-O and C-Cl stretches would be found in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).
Reactivity and Stability
The chemical reactivity of 2-(4-Chloro-2-methoxyphenyl)benzoic acid is dictated by its functional groups: the carboxylic acid and the substituted biaryl system.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, including esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electron-withdrawing nature of the chloro- and carboxy-substituted aromatic rings.
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Aromatic Ring Reactivity: The electron-rich nature of the methoxy-substituted ring and the electron-deficient nature of the carboxy-substituted ring will direct further electrophilic or nucleophilic aromatic substitution reactions, should they be attempted.
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Stability: The Safety Data Sheet for the compound does not provide specific data on chemical stability or hazardous decomposition products.[1] However, compounds of this class are generally stable under standard laboratory conditions.[5] High temperatures or strong oxidizing agents should be avoided.
Potential Applications in Research and Drug Development
Biaryl benzoic acid derivatives are important structural motifs in medicinal chemistry. They often serve as key intermediates in the synthesis of complex pharmaceutical agents. For instance, structurally related 2-(4-methylphenyl)benzoic acid is a crucial intermediate for the synthesis of "Sartans," a class of angiotensin II receptor antagonists used to treat hypertension.[6]
Given this precedent, 2-(4-Chloro-2-methoxyphenyl)benzoic acid holds potential as a valuable building block for the synthesis of novel bioactive molecules. The specific substitution pattern—a chlorine atom and a methoxy group—offers handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The presence of a chloro group in benzoic acid derivatives has been associated with anticancer activity in some studies.[7]
Safety and Handling
The Safety Data Sheet (SDS) for 2-(4-Chloro-2-methoxyphenyl)benzoic acid provides foundational safety guidance.[1] Although detailed toxicological information is not available, standard laboratory precautions should be observed.
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First-Aid Measures:
For context, GHS hazard classifications for a related compound, 2-chloro-4-methoxybenzoic acid, indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Similar precautions should be taken when handling the title compound.
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the recommended PPE workflow for handling this chemical.
Caption: Recommended Personal Protective Equipment (PPE) workflow for safe handling.
References
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ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]
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National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. PubMed. Available from: [Link]
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National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Library of Medicine. Available from: [Link]
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ResearchGate. 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]
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National Center for Biotechnology Information. 2-Chloro-4-methoxybenzoic acid. PubChem. Available from: [Link]
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ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. Available from: [Link]
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National Center for Biotechnology Information. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. PubChem. Available from: [Link]
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National Center for Biotechnology Information. 2-[(4-Methoxyphenyl)amino]benzoic acid. PubChem. Available from: [Link]
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Mol-Instincts. 4-Chloro-benzoic Acid 1-(4-Methoxyphenyl)hydrazide Hydrochloride. Available from: [Link]
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ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available from: [Link]
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ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]
- Google Patents. Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
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MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
- Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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